molecular formula C14H10Cl2N2O2S B5544963 1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-1H-benzimidazole

1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-1H-benzimidazole

Cat. No. B5544963
M. Wt: 341.2 g/mol
InChI Key: WJWCTSJKVDPNCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-1H-benzimidazole, also known as DBIM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBIM is a benzimidazole derivative that has been extensively studied for its unique properties, including its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Metal Complexes of Benzimidazole Derived Sulfonamide : Research on benzimidazole and sulfonamide moieties, known for their presence in pharmaceutically active molecules, led to the development of metal complexes with significant antimicrobial activity. These complexes were synthesized using ligand 1, derived from saccharin, coordinated to various divalent transition metals. The most active antibacterial compound identified was [Co(2-(o-sulfamoylphenyl)benzimidazolate)2] 3, demonstrating the potential of these complexes in antimicrobial applications (Ashraf et al., 2016).

Green Synthesis Approaches

Green Synthesis of Tetrasubstituted Imidazoles : The use of a Brønsted acidic ionic liquid as a catalyst for the green synthesis of 1,2,4,5-tetrasubstituted imidazoles highlights an environmentally friendly approach to chemical synthesis. This method offers a solvent-free condition, showcasing the potential for more sustainable chemical processes (Davoodnia et al., 2010).

Antiprotozoal Activity

Synthesis of Benzimidazole Derivatives for Antiprotozoal Activity : A study on the synthesis of novel benzimidazole derivatives showed promising results against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. The compounds exhibited IC50 values in the nanomolar range, outperforming metronidazole, the standard treatment for these parasites (Pérez‐Villanueva et al., 2013).

Antioxidant and Antiradical Activity

Antioxidant Activity of Benzimidazole Derivatives : A study focusing on the synthesis and evaluation of antioxidant activity of novel compounds, specifically 2-(biphenyl-4-yl)imidazo[1,2-a]benzimidazoles, revealed significant antioxidant properties. These findings suggest potential applications of these compounds as antioxidants in various fields (Spasov et al., 2022).

Novel Synthesis Techniques

Palladium-Catalyzed Intramolecular Sulfonamidation/Oxidation : This technique enables the synthesis of multifunctional benzimidazoles, expanding the scope of substituents at the 2-position of the benzimidazole. Such advancements in synthesis methods open up new avenues for the development of benzimidazole-based compounds with varied functionalities (Fu et al., 2011).

properties

IUPAC Name

1-(2,4-dichloro-3-methylphenyl)sulfonylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O2S/c1-9-10(15)6-7-13(14(9)16)21(19,20)18-8-17-11-4-2-3-5-12(11)18/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJWCTSJKVDPNCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)S(=O)(=O)N2C=NC3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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